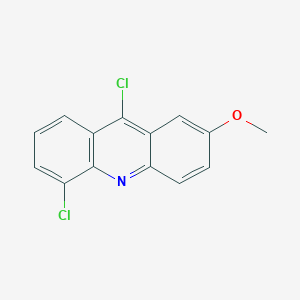
5,9-Dichloro-2-methoxyacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Dichloro-2-methoxyacridine is a chemical compound with the molecular formula C14H9Cl2NO. It is a derivative of acridine, a class of compounds known for their planar, tricyclic structure. Acridines are often studied for their biological activities, including mutagenic and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,9-Dichloro-2-methoxyacridine can be synthesized through various methods. One common approach involves the reaction of 5,9-dichloroacridine with methanol in the presence of a base. The reaction typically requires heating and can be carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5,9-Dichloro-2-methoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chlorine atoms.
Oxidation: Oxidized products may include quinone derivatives.
Reduction: Reduced products may include amine derivatives.
Wissenschaftliche Forschungsanwendungen
5,9-Dichloro-2-methoxyacridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and potential mutagenic effects.
Medicine: Investigated for its anticancer properties and potential as a chemotherapeutic agent.
Wirkmechanismus
The mechanism of action of 5,9-Dichloro-2-methoxyacridine involves its interaction with DNA. The planar structure of the acridine moiety allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA. This can lead to mutations and cell death, making it a potential anticancer agent. The compound may also inhibit specific enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,9-Dichloro-2-methoxyacridine
- 9-Chloroacridine
- Acridine
Uniqueness
5,9-Dichloro-2-methoxyacridine is unique due to the specific positioning of the chlorine and methoxy groups on the acridine ring. This unique structure influences its chemical reactivity and biological activity, distinguishing it from other acridine derivatives .
Eigenschaften
CAS-Nummer |
92150-78-2 |
|---|---|
Molekularformel |
C14H9Cl2NO |
Molekulargewicht |
278.1 g/mol |
IUPAC-Name |
5,9-dichloro-2-methoxyacridine |
InChI |
InChI=1S/C14H9Cl2NO/c1-18-8-5-6-12-10(7-8)13(16)9-3-2-4-11(15)14(9)17-12/h2-7H,1H3 |
InChI-Schlüssel |
DPSBKDZOJGTWQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C(=CC=C3)Cl)N=C2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















